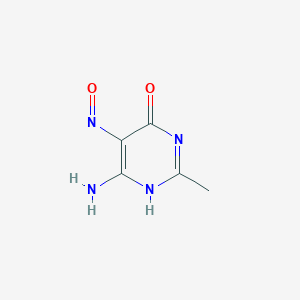

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDJDNORXOOBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176590 | |

| Record name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209-72-5 | |

| Record name | 6-Amino-2-methyl-5-nitroso-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2209-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2209-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9E5563TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one"

An In-depth Technical Guide for Researchers and Drug Development Professionals

Synthesis and Characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol based on the nitrosation of an activated pyrimidine precursor. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and purity verification of the synthesized compound, including spectroscopic and chromatographic methods. This guide is designed to equip researchers and scientists with the necessary practical knowledge, explaining the causal relationships behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: Significance and Scientific Context

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets. The introduction of a nitroso (-N=O) group at the C5 position of the pyrimidine ring, as in 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, can significantly modulate the molecule's electronic properties and biological activity. Nitroso compounds are known to act as nitric oxide (NO) donors, engage in complex biological redox cycles, and serve as versatile synthetic intermediates for the preparation of other key functional groups, such as amines and nitro compounds.[1]

The title compound, with its specific substitution pattern, presents a valuable scaffold for further chemical elaboration in drug discovery programs, particularly in the development of inhibitors for enzymes like nitric oxide synthase or in the synthesis of fused heterocyclic systems like pteridines and purines.[2] A reliable and well-characterized synthetic route is paramount for enabling these advanced research applications.

Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

Principle and Mechanism: Electrophilic Nitrosation

The synthesis hinges on the principle of electrophilic aromatic substitution. The pyrimidine ring in the precursor, 6-amino-2-methyl-1H-pyrimidin-4-one, is highly activated by the electron-donating effects of the amino group at C6 and the ring nitrogen atoms. This increased electron density makes the C5 position nucleophilic and thus highly susceptible to attack by an electrophile.

The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) under acidic conditions (e.g., using hydrochloric or sulfuric acid). The reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the nitrous acid (HNO₂) intermediate and to control the reactivity of the highly reactive nitrosonium ion, thereby minimizing side-product formation.

Caption: Reaction pathway for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis. Researchers should perform their own reaction optimizations.

Materials and Equipment:

-

6-amino-2-methyl-1H-pyrimidin-4-one (Precursor)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Magnetic stirrer with stirring bar

-

Ice bath

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Precursor Solution: In a 250 mL beaker, suspend 10.0 g of 6-amino-2-methyl-1H-pyrimidin-4-one in 100 mL of deionized water.

-

Acidification: While stirring vigorously, slowly add 15 mL of concentrated hydrochloric acid. Stir until a clear solution of the hydrochloride salt is formed.

-

Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C. It is critical to maintain this temperature throughout the next step.

-

Nitrite Solution Preparation: In a separate beaker, dissolve 6.0 g of sodium nitrite in 25 mL of deionized water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled, stirring precursor solution over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.

-

Rationale: Slow, dropwise addition prevents a rapid exotherm and localized high concentrations of the nitrosating agent, which could lead to undesired side reactions.

-

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The formation of a colored precipitate indicates product formation.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with 50 mL of cold deionized water (to remove inorganic salts) and then with 25 mL of cold ethanol (to remove organic impurities and aid in drying).

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Yield Calculation

The theoretical yield is calculated based on the stoichiometry of the reaction. The final percentage yield is determined by comparing the actual mass of the dried product to the theoretical maximum.

| Property | Value |

| Molecular Formula | C₅H₆N₄O₂[3] |

| Molecular Weight | 154.13 g/mol [3] |

| Precursor M.W. | 125.13 g/mol |

| Limiting Reagent | 6-amino-2-methyl-1H-pyrimidin-4-one |

| Expected Yield Range | 75-90% |

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.

Caption: General workflow for the characterization of the synthesized compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and can be adapted for purification.

Protocol: [4]

-

Column: Newcrom R1 reverse-phase (RP) column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. A typical starting gradient could be 10% MeCN to 90% MeCN over 15 minutes.

-

Rationale: Phosphoric acid is used to protonate silanol groups on the stationary phase and ensure sharp peak shapes for the basic pyrimidine compound.

-

-

MS Compatibility: For LC-MS applications, phosphoric acid must be replaced with a volatile acid like formic acid (typically 0.1%) to prevent contamination of the mass spectrometer source.[4]

-

Detection: UV detector set at a wavelength where the chromophores of the molecule absorb, likely between 254-320 nm.

-

Expected Outcome: A pure sample should exhibit a single major peak at a specific retention time. The peak area percentage can be used to quantify purity.

Spectroscopic Analysis

MS is used to confirm the molecular weight of the synthesized product.

Protocol:

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Outcome: The spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

| Parameter | Expected Value | Source(s) |

| Molecular Formula | C₅H₆N₄O₂ | [2][3] |

| Molecular Weight | 154.13 g/mol | [3][] |

| Expected m/z | 154.05 (Exact) | [2] |

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Scan the sample over the range of 4000-400 cm⁻¹.

-

Interpretation of Key Peaks:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 | N-H Stretch | Amino (-NH₂) & Amide (N-H) |

| 3000-2850 | C-H Stretch | Methyl (-CH₃) |

| ~1680 | C=O Stretch | Pyrimidinone Carbonyl |

| 1640-1550 | C=N, C=C Stretch | Pyrimidine Ring |

| ~1500 | N=O Stretch | Nitroso Group |

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Rationale: DMSO is an excellent solvent for polar heterocyclic compounds and will solubilize the product. It also shifts exchangeable protons (like N-H) further downfield, aiding in their identification.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

δ ~2.3 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl (-CH₃) group attached to C2. It appears as a singlet because there are no adjacent protons to couple with.

-

δ ~7.5-8.5 ppm (Broad Singlet, 2H): This broad signal represents the two protons of the amino (-NH₂) group at C6. The signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange. This peak will disappear upon addition of D₂O.

-

δ ~11.0-12.0 ppm (Broad Singlet, 1H): This downfield signal corresponds to the proton of the ring amide (N-H). Its significant downfield shift is due to its acidic nature and potential involvement in hydrogen bonding. This peak is also D₂O exchangeable.

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has 5 carbon atoms in unique chemical environments, and thus 5 signals are expected.

-

δ ~20 ppm: Aliphatic carbon of the methyl (-CH₃) group.

-

δ ~110-120 ppm: C5 carbon, which is attached to the nitroso group.

-

δ ~150-160 ppm (3 signals): The three remaining sp² carbons of the pyrimidine ring (C2, C4, and C6). The C4 (carbonyl) carbon will be the most downfield in this region, potentially closer to 160 ppm.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

-

Sodium Nitrite: An oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.

-

Nitroso Compounds: Many N-nitroso compounds are suspected carcinogens. Handle the final product with care, avoiding inhalation of dust or skin contact.

References

-

Roscales, S., & Csaky, A. (n.d.). Synthesis of 5‐nitrosopyrimidines by a two‐step strategy. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one on Newcrom R1 HPLC column. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | SIELC Technologies [sielc.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

"physical and chemical properties of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one (CAS No. 2209-72-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document is structured to deliver not just data, but also the scientific context and experimental rationale necessary for its effective application in a research setting.

Molecular Structure and Identification

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a substituted pyrimidine, a class of compounds that are core components of nucleic acids and possess a wide range of biological activities. The structural integrity of this molecule, featuring an amino group, a methyl group, and a nitroso group on the pyrimidinone ring, dictates its chemical behavior and potential as a pharmacophore.

The molecule's structure can be visualized as a pyrimidine ring with a methyl group at position 2, an amino group at position 6, a carbonyl group at position 4, and a nitroso group at position 5. This arrangement of functional groups gives rise to interesting electronic properties and the potential for tautomerism.

Figure 1: Chemical structure of the title compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | [] |

| Synonyms | 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine | [2] |

| 6-amino-2-methyl-5-nitrosopyrimidin-4-ol | [] | |

| CAS Number | 2209-72-5 | [2] |

| Molecular Formula | C₅H₆N₄O₂ | [2] |

| Molecular Weight | 154.13 g/mol | [3] |

| IUPAC Name | 4-amino-2-methyl-5-nitroso-1H-pyrimidin-6-one | [] |

| InChI | InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10) | [] |

| InChIKey | DRDJDNORXOOBHR-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC1=NC(=C(C(=O)N1)N=O)N | [] |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems. The data presented here are a combination of experimentally reported values and computationally predicted data where experimental values are not available.

Table 2: Physical Properties

| Property | Value | Notes | Source |

| Appearance | Crystalline solid | Based on related pyrimidine structures. | N/A |

| Melting Point | >300 °C (decomposes) | Experimentally determined for the related compound 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. The title compound is expected to have a high melting point and likely decomposes before melting. | [4] |

| Boiling Point | 221.9 °C at 760 mmHg | Predicted value. | |

| Density | 1.73 g/cm³ | Predicted value. | [3] |

| Solubility | |||

| Water | Sparingly soluble | Inferred from general pyrimidine solubility. | |

| Methanol | Soluble | Inferred from general pyrimidine solubility. | |

| Ethanol | Soluble | Inferred from general pyrimidine solubility. | |

| DMSO | Soluble | Inferred from general pyrimidine solubility. | |

| pKa | Not experimentally determined | The pyrimidine ring has a basic pKa of ~1.3. The amino and hydroxyl/oxo groups will influence the overall acidity and basicity. | N/A |

Chemical Properties and Reactivity

The chemical reactivity of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is governed by its functional groups. The pyrimidine core is a π-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, the electron-donating amino group at position 6 can modulate this reactivity.

Tautomerism

A key chemical feature of this molecule is its potential for tautomerism. The pyrimidinone ring can exist in several tautomeric forms, including the keto-enol and amino-imino forms. The predominant tautomer in a given state (solid or solution) will influence its hydrogen bonding capabilities, solubility, and interactions with biological targets. The 4-oxo group can tautomerize to a 4-hydroxy group, and the 6-amino group can exist in equilibrium with its imino form. The relative stability of these tautomers is influenced by the solvent and pH.

Figure 2: Keto-enol tautomerism of the pyrimidinone ring.

Reactivity of the Nitroso Group

The nitroso group at position 5 is an important functional group that can participate in various chemical transformations. It can be reduced to an amino group, which is a common strategy in the synthesis of purine analogs. The nitroso group also imparts color to the compound and can influence its electronic properties.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Around 3100-3500 cm⁻¹ for the amino and amide N-H bonds.

-

C=O stretching: Around 1650-1700 cm⁻¹ for the pyrimidinone carbonyl group.

-

N=O stretching: Around 1500-1550 cm⁻¹ for the nitroso group.

-

C=C and C=N stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

The NIST WebBook provides an experimental IR spectrum for this compound which can be used as a reference.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is available on the NIST WebBook.[2] The molecular ion peak ([M]⁺) is expected at m/z 154, corresponding to the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons (C2-CH₃) is expected in the upfield region (δ 2.0-2.5 ppm).

-

A broad singlet for the amino protons (C6-NH₂) is expected, with its chemical shift being solvent and concentration-dependent.

-

A signal for the N-H proton of the pyrimidine ring is also expected, likely in the downfield region.

-

-

¹³C NMR:

-

A signal for the methyl carbon (C2-CH₃) in the aliphatic region.

-

Signals for the pyrimidine ring carbons (C2, C4, C5, C6) in the aromatic/olefinic region. The carbonyl carbon (C4) will be the most downfield.

-

UV-Visible Spectroscopy

The UV-Vis spectrum is influenced by the conjugated π-system of the pyrimidine ring and the nitroso chromophore. The position of the maximum absorbance (λmax) will be sensitive to the solvent polarity and pH due to tautomeric equilibria.

Experimental Protocols

This section outlines standardized procedures for the synthesis and analysis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.

Synthesis Protocol: Nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one

This protocol is a general procedure for the C-nitrosation of an activated pyrimidine ring. The starting material, 6-Amino-2-methyl-1H-pyrimidin-4-one, is commercially available.

Figure 3: A representative workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-Amino-2-methyl-1H-pyrimidin-4-one (1 equivalent) in a suitable aqueous acidic medium, such as 50% aqueous acetic acid, with gentle warming if necessary.

-

Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.

-

Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled pyrimidine solution over 30 minutes, ensuring the temperature remains below 5 °C. The C5 position of the pyrimidine ring is activated towards electrophilic attack by the amino and hydroxyl/oxo groups, facilitating nitrosation.

-

Reaction: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. A colored precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C) to constant weight.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/methanol). The formation of a new, more polar, colored spot corresponding to the product should be observed. The final product's identity and purity should be confirmed by the analytical methods described below.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis and purity determination of this polar compound.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (gradient or isocratic) |

| For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid. | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV-Vis scan) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25 °C |

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample and run the analysis according to the specified method.

-

Data Processing: Integrate the peak corresponding to the analyte to determine its retention time and peak area. Purity can be calculated based on the area percent of the main peak.

Trustworthiness of the Protocol: The method's suitability should be validated by assessing parameters such as linearity, precision, accuracy, and specificity according to standard guidelines (e.g., ICH Q2(R1)).

Conclusion

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a molecule with significant potential in chemical and pharmaceutical research. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental protocols for its synthesis and analysis. A thorough understanding of these characteristics is paramount for any researcher intending to utilize this compound in their work. The provided methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

References

-

National Institute of Standards and Technology (NIST). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

SIELC Technologies. (2018, May 16). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135416495, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81448, 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. [Link]

Sources

Unveiling the Molecular Architecture: A Spectroscopic Guide to 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. The following sections will not only present the spectral data but also delve into the underlying principles of each technique and the rationale behind the interpretation, providing a holistic understanding of the molecule's structural features.

Introduction: The Significance of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, a substituted pyrimidine, belongs to a class of compounds of significant interest in medicinal chemistry. Pyrimidine derivatives are core structures in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a nitroso group at the C5 position and an amino group at the C6 position of the pyrimidine ring creates a unique electronic and structural environment, making spectroscopic analysis crucial for its unambiguous identification and characterization. This guide serves as a foundational reference for researchers working with this and structurally related compounds.

Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is fundamental in determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard and robust method for the analysis of relatively volatile and thermally stable organic compounds is Electron Ionization Mass Spectrometry (EI-MS).

Methodology:

-

Sample Introduction: A solid probe is utilized to introduce a microgram-level quantity of the crystalline 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one directly into the ion source.

-

Ionization: The sample is vaporized by heating the probe, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to undergo characteristic fragmentation, breaking into smaller, charged fragments and neutral species.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation

The electron ionization mass spectrum of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is provided by the NIST WebBook.[1][2] The key signals in the spectrum are summarized and interpreted below.

| m/z | Proposed Fragment | Interpretation |

| 154 | [C₅H₆N₄O₂]⁺• | Molecular Ion (M⁺•): This peak confirms the molecular weight of the compound to be 154 g/mol .[1][2][3] |

| 124 | [M - NO]⁺ | Loss of a nitroso radical (•NO) from the molecular ion. |

| 96 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - NO]⁺ fragment. |

| 69 | [C₃H₃N₂O]⁺ | Fragmentation of the pyrimidine ring. |

| 42 | [C₂H₄N]⁺ | A common fragment in nitrogen-containing heterocycles. |

Causality in Fragmentation: The initial loss of the nitroso group is a common fragmentation pathway for nitroso compounds. The subsequent loss of carbon monoxide is characteristic of pyrimidinone structures. The presence of the molecular ion peak is crucial for confirming the identity of the compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, it is possible to identify the functional groups present in a molecule.

Experimental Protocol: KBr Pellet Method

For solid samples, the Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra.

Methodology:

-

Sample Preparation: A small amount of the finely ground 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one (approximately 1-2 mg) is intimately mixed with anhydrous KBr powder (approximately 100-200 mg).

-

Pellet Formation: The mixture is placed in a pelletizing die and subjected to high pressure (several tons) to form a thin, transparent KBr pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and automatically subtracted from the sample spectrum.

Data Interpretation

The condensed phase IR spectrum of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is available from the NIST WebBook.[1][3] The characteristic absorption bands are summarized and interpreted below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3400 - 3200 | N-H stretching | The broad absorption in this region is characteristic of the N-H stretching vibrations of the primary amino group (-NH₂) and the N-H bond in the pyrimidine ring. Hydrogen bonding contributes to the broadening of this peak. |

| ~1680 | C=O stretching | This strong absorption is attributed to the carbonyl (C=O) stretching vibration of the pyrimidinone ring.[4] |

| ~1620 | N-H bending | The scissoring vibration of the primary amino group (-NH₂). |

| ~1580 | C=N stretching | Stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |

| ~1450 | N=O stretching | The stretching vibration of the nitroso group (N=O). |

| ~1250 | C-N stretching | Stretching vibrations of the carbon-nitrogen single bonds. |

Expert Insights: The presence of strong absorptions for the N-H, C=O, and N=O stretching vibrations provides clear evidence for the key functional groups in the molecule. The positions of these bands are consistent with a highly conjugated and hydrogen-bonded system.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information about the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Singlet | 1H | N-H (ring) | The proton on the nitrogen in the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl and nitroso groups.[8] |

| ~7.8 | Broad Singlet | 2H | -NH₂ | The protons of the primary amino group are typically observed as a broad singlet. Their chemical shift can be influenced by solvent and concentration.[8] |

| ~2.3 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the pyrimidine ring are expected to appear as a singlet in a relatively upfield region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. |

| ~158 | C-NH₂ | The carbon atom attached to the amino group. |

| ~152 | C-CH₃ | The carbon atom attached to the methyl group. |

| ~120 | C-NO | The carbon atom attached to the nitroso group is expected to be significantly deshielded. |

| ~20 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |

Self-Validation and Trustworthiness: The predicted chemical shifts are based on established trends in the NMR spectra of pyrimidine derivatives and related heterocyclic systems.[6][9] For definitive structural confirmation, it is imperative to acquire experimental 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) for the compound of interest.

Experimental Protocol: Acquiring NMR Spectra

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the mass, IR, and predicted NMR spectral data for 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. The presented data and interpretations offer a solid foundation for the identification and characterization of this important heterocyclic compound. The detailed experimental protocols and the rationale behind the spectral interpretations are intended to empower researchers in their drug discovery and development endeavors. For absolute structural confirmation, the acquisition of experimental NMR data is highly recommended.

References

-

4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST WebBook. [Link]

-

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem. [Link]

-

4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST WebBook. [Link]

-

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. SIELC Technologies. [Link]

-

4(1H)-pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Mass Spectrometry Data Center. [Link]

-

Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. ResearchGate. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE. CyberLeninka. [Link]

-

6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE. Gsrs. [Link]

-

SYNTHESIS AND STRUCTURE OF 6-AMINO-5-NITRO-2-PROPARGYLSULFANYL-4(3H)-PYRIMIDINONE. CyberLeninka. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]

- 3. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]

- 4. GSRS [precision.fda.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Within this vast chemical space, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one emerges as a molecule of significant interest. Its unique electronic and structural features, conferred by the interplay of amino, methyl, nitroso, and oxo functional groups, make it a versatile synthon for the synthesis of more complex heterocyclic systems and a potential pharmacophore in its own right. This guide provides a comprehensive technical overview of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, from its molecular architecture and synthesis to its analytical characterization and prospective applications in drug discovery. As senior application scientists, our goal is to not only present established data but also to provide the causal reasoning behind experimental methodologies, fostering a deeper understanding of this intriguing molecule.

Molecular Structure and Physicochemical Properties

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, with the chemical formula C₅H₆N₄O₂, is a substituted pyrimidine characterized by a molecular weight of approximately 154.13 g/mol .[3][4] The structural integrity of this molecule is defined by a pyrimidine ring functionalized with a methyl group at the C2 position, an amino group at the C6 position, a nitroso group at the C5 position, and a carbonyl group at the C4 position, leading to the pyrimidin-4-one tautomer.

| Property | Value | Source |

| IUPAC Name | 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | [3] |

| CAS Number | 2209-72-5 | [5] |

| Molecular Formula | C₅H₆N₄O₂ | [4] |

| Molecular Weight | 154.13 g/mol | [4] |

| Canonical SMILES | CC1=NC(=C(C(=O)N1)N=O)N | [3] |

| InChI Key | DRDJDNORXOOBHR-UHFFFAOYSA-N | [3] |

The presence of both hydrogen bond donors (amino and ring nitrogens) and acceptors (carbonyl, nitroso, and ring nitrogens) suggests a high potential for intermolecular interactions, influencing its solid-state packing and solubility. The nitroso group, a potent electron-withdrawing group, significantly modulates the electronic properties of the pyrimidine ring, impacting its reactivity and potential biological interactions.

Caption: 2D structure of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.

Synthesis and Mechanistic Considerations

The synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is conceptually a two-step process: the formation of the pyrimidine core followed by nitrosation.

Synthesis of the Precursor: 6-Amino-2-methyl-1H-pyrimidin-4-one

The precursor, 6-Amino-2-methyl-1H-pyrimidin-4-one, can be synthesized via the condensation of ethyl acetoacetate with acetamidine. This reaction is a classic example of pyrimidine synthesis, where the diketone or a keto-ester reacts with an amidine.

Caption: General synthetic workflow.

Experimental Protocol: Synthesis of 6-Amino-2-methyl-1H-pyrimidin-4-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride and ethyl acetoacetate.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The precipitated product is then filtered, washed with cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: Acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, facilitating the initial condensation reaction.

-

Reflux: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

-

Neutralization: This step is crucial to protonate the pyrimidinolate salt formed during the reaction, leading to the precipitation of the desired product.

Nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one

The introduction of the nitroso group at the C5 position is achieved through an electrophilic substitution reaction using a suitable nitrosating agent. The C5 position is activated towards electrophilic attack by the electron-donating amino group at C6.

Experimental Protocol: Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

-

Dissolution: Suspend 6-Amino-2-methyl-1H-pyrimidin-4-one in water or a dilute acid (e.g., acetic acid).

-

Nitrosation: Cool the suspension in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at low temperature for 1-2 hours. The formation of a colored precipitate indicates the progress of the reaction.

-

Isolation: Filter the precipitate, wash with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.

Causality Behind Experimental Choices:

-

Acidic Medium: The acid protonates sodium nitrite to form nitrous acid (HNO₂), which is the precursor to the active nitrosating species (e.g., the nitrosonium ion, NO⁺).

-

Low Temperature: Nitrous acid is unstable and can decompose at higher temperatures. Maintaining a low temperature ensures its availability for the nitrosation reaction and minimizes side reactions.

-

Dropwise Addition: This controls the rate of the reaction and helps to dissipate the heat generated, preventing the decomposition of nitrous acid.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are:

-

N-H stretching vibrations of the amino group and the pyrimidine ring (around 3100-3400 cm⁻¹).

-

C=O stretching of the pyrimidinone ring (around 1650-1700 cm⁻¹).

-

N=O stretching of the nitroso group (around 1500-1550 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyrimidine ring.

The NIST WebBook provides an experimental IR spectrum for this compound.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum is available in the NIST WebBook, showing the molecular ion peak corresponding to its molecular weight.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (a singlet), the amino protons (a broad singlet), and the N-H proton of the pyrimidine ring (a broad singlet). The exact chemical shifts would depend on the solvent used.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can be employed.[7] This method is also suitable for monitoring the progress of the synthesis reaction.

Applications in Drug Discovery and Development

The 6-amino-5-nitrosopyrimidine scaffold is a valuable building block in medicinal chemistry, primarily serving as a synthon for the synthesis of more complex and biologically active heterocyclic systems.

Precursor for Fused Heterocyclic Systems

The vicinal amino and nitroso groups on the pyrimidine ring are ideally positioned for cyclization reactions to form fused heterocyclic systems like purines and pteridines, which are of immense biological importance.

Caption: Synthetic utility of the title compound.

Potential Intrinsic Biological Activity

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The presence of the nitroso group, a known pharmacophore in some contexts, suggests that 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one itself could possess interesting biological activities. For instance, some nitroheteroaromatic compounds have shown promise as antimicrobial agents.[8] Further screening of this compound against various biological targets is warranted to explore its therapeutic potential.

Conclusion and Future Perspectives

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a molecule of significant synthetic and potential medicinal value. This guide has provided a detailed overview of its molecular structure, a plausible and robust synthetic methodology, and a comprehensive approach to its analytical characterization. The true potential of this compound, however, lies in its utility as a versatile building block for the creation of diverse and complex heterocyclic libraries for drug discovery. Future research should focus on exploring the full range of its reactivity to generate novel fused pyrimidine systems. Furthermore, a systematic biological evaluation of the title compound and its derivatives is crucial to uncover any intrinsic pharmacological activities. The insights provided in this guide are intended to serve as a solid foundation for researchers and scientists to unlock the full potential of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one in the advancement of medicinal chemistry and drug development.

References

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Synthesis, Crystal Structures and Properties of 1,3,5,5-Tetranitro-hexahydropyrimidine and 1,4,6,6-Tetranitro-1,4-diazepane. (2024). Chinese Journal of Energetic Materials. Retrieved January 15, 2026, from [Link]

-

NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST WebBook. Retrieved January 15, 2026, from [Link]

-

SIELC Technologies. (2018, May 16). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved January 15, 2026, from [Link]

- Al-Otaibi, A. M., El-Sayed, W. A., & Al-Ghorbani, M. (2018). Synthesis, anti-17β-HSD and antiproliferative activity of new substituted 5-nitrosopyrimidine analogs. Medicinal Chemistry Research, 27(4), 1143-1153.

- O'Keeffe, A., Seden, P. T., & Williams, H. D. (2021). Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Current medicinal chemistry, 28(29), 5926–5982.

-

6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE. (n.d.). GSRS. Retrieved January 15, 2026, from [Link]

- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(5), 405-412.

- Khan, M. A., et al. (2017). Facile Synthesis of Amide Incorporated 1,2,3-Triazole Derivatives, Their Antioxidant and Antimicrobial Activity.

- Boulton, A. J., Hurst, D. T., McOmie, J. F. W., & Tute, M. S. (1967). Pyrimidines. Part XV. The nitrosation of 4,6-dimethyl- and 4-methyl-6-phenyl-pyrimidin-2-ols. Journal of the Chemical Society C: Organic, 1202-1204.

- Čikotienė, I., Jakubkienė, V., & Linkus, V. (2006). Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones. Chemistry of Heterocyclic Compounds, 42(11), 1435-1442.

- Khan, K. M., Salar, U., Tauseef, S., Miana, G. A., Yousuf, S., Naz, F., Taha, M., Khan, S., & Perveen, S. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2), 258-266.

- Li, Y., et al. (2018).

- El-Gazzar, A. R. B. A., et al. (2022).

- Al-Juboori, A. A. H., & Al-Masoudi, N. A. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Global Pharma Technology, 10(10), 223-231.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

- Kim, D. W., et al. (2022).

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

- El-Faham, A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 12(46), 30045-30068.

- Rashid, M., et al. (2022). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 12(1), 1-20.

- Orita, A., et al. (2012). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 13(10), 13245-13263.

- Siddiqui, H. L., et al. (2020). Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases. Journal of Molecular Structure, 1202, 127271.

- Pospíšil, J., et al. (2018). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Molecules, 23(7), 1646.

- Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.

- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145-1170.

- Chae, M. Y., et al. (1997). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Journal of the Chemical Society, Perkin Transactions 1, (1), 65-68.

-

El-Faham, A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE | 767-16-8 [amp.chemicalbook.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]

- 6. Buy 6-Amino-2-methyl-4(1H)-pyrimidinone | 767-16-8 [smolecule.com]

- 7. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | SIELC Technologies [sielc.com]

- 8. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Versatile Blueprint for Modern Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, underpinning a significant portion of clinically approved drugs and a vast pipeline of therapeutic candidates. Its prevalence in natural bioactive molecules, most notably as a core component of nucleobases in DNA and RNA, provides a unique biological relevance, allowing for favorable interactions with a multitude of physiological targets. This in-depth technical guide provides a comprehensive overview of the therapeutic applications of pyrimidine derivatives, with a focus on their roles in oncology, infectious diseases, and beyond. We will delve into the intricate mechanisms of action, explore robust synthetic methodologies, and provide detailed protocols for the biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation pyrimidine-based therapeutics.

Introduction: The Enduring Legacy of the Pyrimidine Core in Drug Discovery

The pyrimidine ring system, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in the realm of medicinal chemistry.[1] Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding, and its amenability to diverse chemical modifications make it an ideal scaffold for the design of potent and selective therapeutic agents.[2] The clinical success of pyrimidine-containing drugs, such as the anticancer agent 5-fluorouracil, the antiviral zidovudine (AZT), and the antibacterial trimethoprim, is a testament to the versatility of this heterocyclic motif.[3][4]

This guide will navigate the expansive landscape of pyrimidine therapeutics, beginning with an exploration of their diverse pharmacological activities. We will then dissect the molecular mechanisms that drive these therapeutic effects, with a particular focus on key protein targets. Subsequently, we will provide a practical guide to the synthesis of pyrimidine derivatives, followed by detailed protocols for their biological evaluation. Our aim is to equip the reader with the knowledge and tools necessary to harness the full potential of the pyrimidine scaffold in their own research and development endeavors.

The Broad Therapeutic Spectrum of Pyrimidine Derivatives

The pharmacological activities of pyrimidine derivatives are remarkably diverse, spanning a wide array of therapeutic areas. This versatility stems from the ability of the pyrimidine core to be functionalized in a manner that allows for precise targeting of various biological macromolecules.[5]

Anticancer Applications

Pyrimidine derivatives have made a profound impact on cancer chemotherapy.[4] They exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

-

Kinase Inhibition: A significant number of pyrimidine-based anticancer drugs function as kinase inhibitors.[6] By competing with ATP for the binding site on kinases, these compounds can block the signaling pathways that drive tumor growth and progression. Prominent examples include inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[7][8]

-

Dihydrofolate Reductase (DHFR) Inhibition: Pyrimidine derivatives can also act as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides required for DNA synthesis and repair.[9]

-

Topoisomerase Inhibition: Some pyrimidine derivatives have been shown to inhibit topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation.[4]

Antimicrobial and Antiviral Properties

The pyrimidine scaffold is also a key feature in many antimicrobial and antiviral agents.

-

Antibacterial Action: Pyrimidine-based antibacterials often target microbial-specific enzymes. A well-established mechanism is the inhibition of bacterial dihydrofolate reductase, which is structurally distinct from its human counterpart, allowing for selective toxicity.[10] More recently, pyrimidine derivatives have been identified that inhibit FtsZ, a key protein in bacterial cell division.[11][12]

-

Antiviral Efficacy: Many antiviral drugs are pyrimidine nucleoside analogs. These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and the inhibition of viral replication.[13] Another antiviral strategy involves inhibiting the host's pyrimidine biosynthesis pathway, thereby depleting the nucleotide pool available for viral replication.[14][15]

Other Therapeutic Applications

The therapeutic potential of pyrimidine derivatives extends beyond oncology and infectious diseases. They have been investigated for a range of other conditions, including:

Unraveling the Mechanisms of Action

A deep understanding of the molecular mechanisms by which pyrimidine derivatives exert their therapeutic effects is paramount for rational drug design. Here, we explore the key signaling pathways and molecular targets modulated by these compounds.

Anticancer Mechanisms

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature of many cancers. Pyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[16][17]

Caption: CDK9-Mediated Transcriptional Regulation and its Inhibition.

Antimicrobial Mechanism: DHFR Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in both prokaryotic and eukaryotic cells. However, structural differences between the bacterial and human enzymes allow for the development of selective inhibitors. Pyrimidine-based antibacterial agents like trimethoprim bind with high affinity to the active site of bacterial DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. content.abcam.com [content.abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. promega.com [promega.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. tandfonline.com [tandfonline.com]

- 17. bu.edu.eg [bu.edu.eg]

The Discovery and History of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: A Technical Guide

Introduction

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a heterocyclic organic compound that holds a significant, albeit often intermediary, role in the landscape of medicinal and organic chemistry.[1][2] Characterized by a pyrimidine core functionalized with amino, methyl, nitroso, and oxo groups, this molecule is a pivotal precursor in the synthesis of various biologically significant purine derivatives. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Historical Context and Discovery: A Consequence of the Traube Purine Synthesis

The discovery of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is intrinsically linked to the groundbreaking work of the German chemist Wilhelm Traube at the turn of the 20th century.[3] In 1900, Traube introduced a versatile and enduring method for the synthesis of purines, a class of compounds fundamental to nucleic acids and various alkaloids like caffeine and theophylline.[4][5] This method, now famously known as the Traube purine synthesis, laid the foundational chemistry that necessitates the formation of 5-nitrosopyrimidines as key intermediates.[5][6]

The core principle of the Traube synthesis involves the construction of the purine ring system by first preparing a substituted pyrimidine, introducing a nitroso group at the 5-position, reducing it to an amino group to form a 4,5-diaminopyrimidine, and finally, cyclizing this intermediate with a one-carbon unit (often formic acid) to yield the purine.[5][6][7]

While a singular "discovery" paper for 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is not prominent in the historical literature, its synthesis and existence are a direct and logical consequence of Traube's pioneering work. Early 20th-century chemists, in their quest to synthesize a variety of purine analogues, would have routinely prepared this and similar 5-nitrosopyrimidines as stepping stones to their target molecules. The significance of this nitroso compound, therefore, lies not in its isolation as a final product of historical note, but in its crucial role as a reactive intermediate that opened the door to a vast array of purine chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₂ | [1][8] |

| Molecular Weight | 154.13 g/mol | [1][8] |

| IUPAC Name | 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | [9] |

| CAS Number | 2209-72-5 | [1][9] |

| Appearance | Varies, often a colored solid | |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Synonyms:

Synthesis and Mechanism

The synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a demonstrative example of electrophilic aromatic substitution on a highly activated pyrimidine ring. The general and most common approach involves a two-step process:

-

Synthesis of the Pyrimidine Precursor: The initial step is the synthesis of the corresponding aminopyrimidine, 6-amino-2-methyl-1H-pyrimidin-4-one.

-

Nitrosation: The subsequent introduction of the nitroso group at the 5-position.

Experimental Protocol: Synthesis of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

Step 1: Synthesis of 6-Amino-2-methyl-1H-pyrimidin-4-one

The synthesis of the pyrimidine precursor can be achieved through various condensation reactions. A common method involves the condensation of ethyl acetoacetate with guanidine.

Step 2: Nitrosation of 6-Amino-2-methyl-1H-pyrimidin-4-one

Materials:

-

6-Amino-2-methyl-1H-pyrimidin-4-one

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve a known quantity of 6-Amino-2-methyl-1H-pyrimidin-4-one in an appropriate aqueous acidic solution (e.g., dilute HCl or acetic acid) with gentle warming if necessary.

-

Cool the resulting solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred pyrimidine solution. The molar equivalent of sodium nitrite should be slightly in excess.

-

Maintain the temperature below 5 °C throughout the addition. A color change is typically observed as the nitroso compound forms.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

The product, 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, often precipitates from the reaction mixture.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted salts.

-

Dry the product under vacuum.

Mechanism of Nitrosation:

The nitrosation reaction proceeds via an electrophilic attack of the nitrosonium ion (NO⁺) on the electron-rich C5 position of the pyrimidine ring. The amino and hydroxyl (in its tautomeric form) groups are strongly activating ortho-, para- directing groups, making the C5 position highly susceptible to electrophilic substitution.

Caption: Mechanism of Nitrosation.

Applications in Organic Synthesis

The primary and most significant application of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is its role as a precursor in the synthesis of purines, particularly substituted guanines and their analogues.

Synthesis of 2-Methylguanine

A classic application is the synthesis of 2-methylguanine. This involves the reduction of the nitroso group to an amino group, followed by cyclization.

Experimental Workflow:

-

Reduction of the Nitroso Group: The 5-nitroso group is readily reduced to a 5-amino group using a variety of reducing agents, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C). This reduction yields the highly reactive intermediate, 2,5,6-triamino-2-methyl-1H-pyrimidin-4-one.

-

Cyclization to form the Purine Ring: The resulting 4,5-diaminopyrimidine is then cyclized with a one-carbon source. For the synthesis of guanine analogues, formic acid is a common reagent. Heating the diaminopyrimidine in formic acid leads to formylation of the 5-amino group, followed by intramolecular condensation and dehydration to form the imidazole ring fused to the pyrimidine core.

Caption: Synthesis of 2-Methylguanine.

Conclusion

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one stands as a testament to the enabling power of intermediate compounds in the advancement of organic synthesis. While its discovery was a byproduct of the larger goal of purine synthesis, its utility has been firmly established through more than a century of chemical research. For scientists and researchers in drug discovery and development, a thorough understanding of the history, synthesis, and reactivity of this and similar pyrimidine derivatives remains a cornerstone of designing and executing synthetic routes to novel therapeutic agents. The principles laid down by Traube continue to be relevant, and the chemistry of this unassuming nitroso-pyrimidine continues to be a vital tool in the organic chemist's arsenal.

References

-

Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]

-

Traube, W. (1900). Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]

- Lister, J. H. (1971). Purines. Wiley.

-

Grokipedia. (n.d.). Wilhelm Traube. Retrieved from [Link]

-

Chemistry Online. (2023, February 19). Traube purine synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]

-

NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]

-

GSRS. (n.d.). 6-AMINO-2-METHYL-5-NITROSO-1H-PYRIMIDIN-4-ONE. Retrieved from [Link]

Sources

- 1. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | C5H6N4O2 | CID 135416495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one | SIELC Technologies [sielc.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Traube purine synthesis | PPTX [pt.slideshare.net]

- 5. chemistry-online.com [chemistry-online.com]

- 6. Traube Purine Synthesis [drugfuture.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- [webbook.nist.gov]

- 10. 4-AMINO-6-HYDROXY-2-METHYL-5-NITROSOPYRIMIDINE | 2209-72-5 [chemicalbook.com]

Tautomeric Landscapes of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one: A Technical Guide for Drug Discovery

Abstract

6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one stands as a molecule of significant interest within contemporary drug discovery programs, largely due to its structural alerts and potential for diverse intermolecular interactions. A critical, yet often overlooked, aspect of its chemical biology is its rich tautomeric diversity. The dynamic equilibrium between multiple tautomeric forms can profoundly influence its physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy and toxicity profile. This technical guide provides an in-depth exploration of the potential tautomeric equilibria in 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, offering a framework for its characterization and the strategic leveraging of its tautomeric nature in drug development. We will delve into the theoretical underpinnings of its tautomerism and present field-proven experimental and computational workflows for the elucidation of its dominant forms.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Tautomerism, the phenomenon of readily interconverting constitutional isomers, is a cornerstone of heterocyclic chemistry with profound implications in biological systems.[1][2] For pyrimidine derivatives, which form the core of nucleobases, tautomeric shifts can alter hydrogen bonding patterns, leading to potential mutations.[1] In the context of drug design, controlling or understanding the tautomeric preference of a molecule is paramount. The ability of a compound to exist in multiple forms can be either a formidable challenge or a powerful tool for optimizing drug-target interactions. For 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, a molecule featuring multiple proton donor and acceptor sites, several key tautomeric equilibria are anticipated to be at play.

The Tautomeric Quilt of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

The structure of 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one presents three primary axes of tautomerism: keto-enol, amino-imino, and nitroso-oxime equilibria. The interplay of these forms results in a complex energetic landscape of potential structures.

Keto-Enol Tautomerism

The pyrimidinone ring is susceptible to keto-enol tautomerism, where a proton can migrate from the ring nitrogen to the exocyclic oxygen.[1][2][3]

-

Keto form (Amide): 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

-

Enol form (Imidic acid): 6-Amino-2-methyl-5-nitroso-pyrimidin-4-ol

Generally, for 4-pyrimidinones, the keto form is the more stable tautomer in most solvents.[2] However, the electronic influence of the amino and nitroso substituents can modulate this equilibrium.

Amino-Imino Tautomerism

The exocyclic amino group at the 6-position can undergo tautomerization to an imino form.[4][5][6]

-

Amino form: 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

-

Imino form: 6-Imino-2-methyl-5-nitroso-1,6-dihydro-pyrimidin-4-one

Studies on related aminopyrimidines have shown that the amino form is typically predominant, but the imino tautomer can be stabilized through specific hydrogen bonding interactions or in the excited state.[4][5]

Nitroso-Oxime Tautomerism

The 5-nitroso group introduces another layer of tautomeric complexity, existing in equilibrium with its oxime form.[7][8][9]

-

Nitroso form: 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one

-

Oxime form: 6-Amino-2-methyl-5-(hydroxyimino)-1,5-dihydro-pyrimidin-4-one

In many organic systems, the oxime tautomer is thermodynamically more stable than the corresponding nitroso isomer.[7][8] This is often attributed to the greater strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso compound.[8]